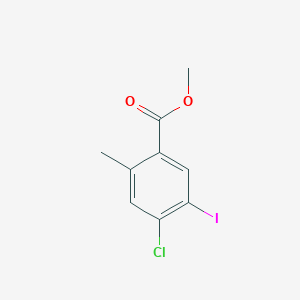

5-甲氧基-2-甲基-4-硝基苯甲酸

描述

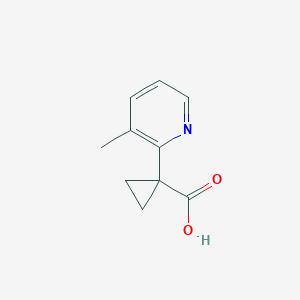

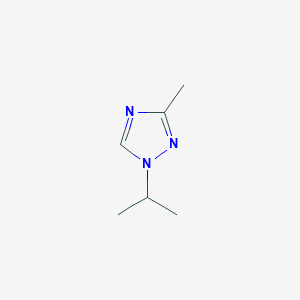

“5-Methoxy-2-methyl-4-nitrobenzoic acid” is a chemical compound with the CAS Number: 1401423-31-1 . It has a molecular weight of 211.17 .

Physical and Chemical Properties Analysis

The compound has a density of 1.4±0.1 g/cm3, a boiling point of 399.7±27.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . Its enthalpy of vaporization is 68.6±3.0 kJ/mol, and it has a flash point of 195.5±23.7 °C .

科学研究应用

合成应用

5-甲氧基-2-甲基-4-硝基苯甲酸在合成各种化合物中起着至关重要的作用。例如,Lomov (2019) 证明了它在开发合成 2-甲氧基-4-(甲硫基)苯甲酸(心血管药物如磺马唑和异磺马唑的制备中的中间体)的替代方法中的用途(Lomov, 2019)。此外,Havaldar、Bhise 和 Burudkar (2004) 探索了它在合成 10-甲氧基-4.8-二硝基-6H-苯并[2,3-c]色烯-6-酮中的用途,表明它在开发新化学实体中的重要性(Havaldar, Bhise, & Burudkar, 2004)。

光稳定和保护

该化合物的衍生物已被研究其在光稳定和防止环境降解中的作用。Soltermann 等人。(1995) 研究了 5-硝基水杨酸和 2-甲氧基苯甲酸甲酯等化合物产生和猝灭单线态分子氧的能力,这是光保护中的一个关键因素(Soltermann, Peña, Nonell, Amat-Guerri, & García, 1995)。

化学反应和动力学

还对涉及 5-甲氧基-2-甲基-4-硝基苯甲酸衍生物的反应的动力学和机理进行了研究。例如,Dembech 等人。(1973) 研究了 2-甲氧基-1-甲基苯并咪唑的加水分解,提供了对反应途径和介质酸度在这些过程中的作用的见解(Dembech, Ricci, Seconi, & Vivarelli, 1973)。

生物和医学研究

在生物学和医学领域,Ellman (1959) 利用衍生物 5,5'-二硫代双(2-硝基苯甲酸) 来测定生物材料中的巯基,展示了其在生化研究中的适用性(Ellman, 1959)。

安全和危害

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

未来方向

作用机制

Mode of Action

Nitro compounds, in general, are known to undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation . The nitro group, −NO2, is a hybrid of two equivalent resonance structures, which results in a full positive charge on nitrogen and a half-negative charge on each oxygen . This polar character could influence the compound’s interaction with its targets.

Biochemical Pathways

It has been reported as a microbial degradation metabolite of cypermethrin, a synthetic pyrethroid pesticide . This suggests that it might be involved in the metabolic pathways related to the breakdown of this pesticide.

Pharmacokinetics

The compound’s solubility in acetic acid and methanol could potentially influence its bioavailability and pharmacokinetic profile.

Result of Action

Nitro compounds can have various biological effects depending on their specific structures and targets .

Action Environment

The action, efficacy, and stability of 5-Methoxy-2-methyl-4-nitrobenzoic acid could be influenced by various environmental factors. For instance, the compound should be kept in a dry, cool, and well-ventilated place to maintain its stability . Furthermore, dust formation and breathing in vapors, mist, or gas should be avoided .

生化分析

Biochemical Properties

5-Methoxy-2-methyl-4-nitrobenzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and interaction with proteins. This compound has been shown to interact with enzymes such as cathepsin S, which is involved in protein degradation and has implications in antitumor activity . The interaction between 5-Methoxy-2-methyl-4-nitrobenzoic acid and cathepsin S involves binding to the active site of the enzyme, thereby inhibiting its activity. Additionally, this compound can interact with other proteins and biomolecules through hydrogen bonding and hydrophobic interactions, influencing their structure and function.

Cellular Effects

The effects of 5-Methoxy-2-methyl-4-nitrobenzoic acid on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the expression of genes involved in apoptosis and cell cycle regulation, leading to altered cell proliferation and survival . Furthermore, 5-Methoxy-2-methyl-4-nitrobenzoic acid can impact cellular metabolism by affecting the activity of metabolic enzymes, thereby altering the flux of metabolites through key pathways.

Molecular Mechanism

The molecular mechanism of action of 5-Methoxy-2-methyl-4-nitrobenzoic acid involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with biomolecules, including enzymes and receptors. For example, its inhibition of cathepsin S is mediated by binding to the enzyme’s active site, preventing substrate access and subsequent catalysis . Additionally, 5-Methoxy-2-methyl-4-nitrobenzoic acid can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Methoxy-2-methyl-4-nitrobenzoic acid can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or extreme pH conditions . Long-term studies have shown that prolonged exposure to 5-Methoxy-2-methyl-4-nitrobenzoic acid can lead to cumulative effects on cellular function, including sustained inhibition of enzyme activity and persistent changes in gene expression.

Dosage Effects in Animal Models

The effects of 5-Methoxy-2-methyl-4-nitrobenzoic acid vary with different dosages in animal models. At lower doses, this compound can exhibit therapeutic effects, such as antitumor activity through the inhibition of cathepsin S . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity. Threshold effects have been noted, where the compound’s efficacy and toxicity are dose-dependent, necessitating careful dosage optimization in experimental settings.

Metabolic Pathways

5-Methoxy-2-methyl-4-nitrobenzoic acid is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of various metabolites . These metabolic transformations can affect the compound’s activity and toxicity, influencing its overall pharmacokinetic profile. Additionally, 5-Methoxy-2-methyl-4-nitrobenzoic acid can impact metabolic flux by modulating the activity of key enzymes in metabolic pathways.

Transport and Distribution

The transport and distribution of 5-Methoxy-2-methyl-4-nitrobenzoic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of 5-Methoxy-2-methyl-4-nitrobenzoic acid within tissues can vary, with higher concentrations observed in organs such as the liver and kidneys, where it undergoes metabolism and excretion.

Subcellular Localization

The subcellular localization of 5-Methoxy-2-methyl-4-nitrobenzoic acid is influenced by targeting signals and post-translational modifications. This compound can localize to specific compartments or organelles within the cell, such as the cytoplasm, nucleus, or mitochondria . The activity and function of 5-Methoxy-2-methyl-4-nitrobenzoic acid can be affected by its subcellular localization, as it may interact with different biomolecules in distinct cellular environments. For example, its presence in the nucleus can influence gene expression, while its localization in the mitochondria can impact cellular respiration and energy production.

属性

IUPAC Name |

5-methoxy-2-methyl-4-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-5-3-7(10(13)14)8(15-2)4-6(5)9(11)12/h3-4H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGKYHGDVUJUNOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)O)OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201281740 | |

| Record name | 5-Methoxy-2-methyl-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201281740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1401423-31-1 | |

| Record name | 5-Methoxy-2-methyl-4-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1401423-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxy-2-methyl-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201281740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Acetic acid, 2-oxo-2-[[(1R)-1-phenylethyl]amino]-, ethyl ester](/img/structure/B3101730.png)

![1,7-Diazaspiro[4.4]nonan-2-one](/img/structure/B3101771.png)

![4,8-Bis(5-bromo-4-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-c:4,5-c']bis[1,2,5]thiadiazole](/img/structure/B3101777.png)

![(3aR,5r,6aS)-2-(tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-5-carboxylic acid](/img/structure/B3101810.png)

![Bis(N,N'-dimethylpiperazine)tetra[copper(I) iodide]](/img/structure/B3101818.png)

![(4AS,7aS)-benzyl 7-oxohexahydro-1H-cyclopenta[c]pyridine-2(3H)-carboxylate](/img/structure/B3101822.png)